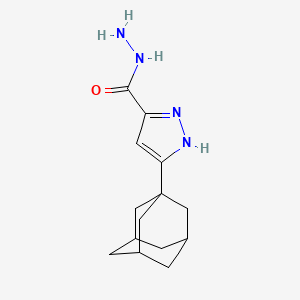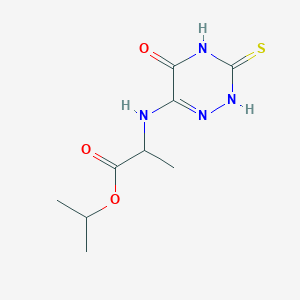![molecular formula C16H21FN2O3S2 B5156099 4-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]thiomorpholine](/img/structure/B5156099.png)
4-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]thiomorpholine is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a thiomorpholine derivative that has a fluorobenzoyl group attached to it, making it a unique and interesting molecule.
Mecanismo De Acción
The mechanism of action of 4-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]thiomorpholine involves the inhibition of certain enzymes, specifically those that play a role in cancer cell proliferation. This compound binds to the active site of the enzyme, preventing it from carrying out its normal function. This inhibition can lead to the death of cancer cells or the slowing of their growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]thiomorpholine are still being studied. However, it has been shown to have anticancer activity in vitro and in vivo, indicating its potential as a cancer treatment. It has also been found to have an effect on certain enzymes, which could have implications for drug discovery.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]thiomorpholine in lab experiments is its specificity for certain enzymes. This allows researchers to study the activity of these enzymes in a controlled manner. Additionally, this compound has anticancer activity, making it a potential candidate for cancer research.
One limitation of using this compound in lab experiments is its potential toxicity. It is important to use this compound in appropriate concentrations and to take necessary safety precautions. Additionally, this compound may not be suitable for all types of research, as its specificity for certain enzymes may limit its applicability in certain contexts.
Direcciones Futuras
There are several potential future directions for research involving 4-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]thiomorpholine. One direction is to further study its anticancer activity and potential as a cancer treatment. Additionally, researchers could investigate its potential as a tool for studying enzyme kinetics and drug discovery. Further research could also explore the biochemical and physiological effects of this compound in more detail.
Métodos De Síntesis
The synthesis of 4-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]thiomorpholine involves the reaction of 2-fluoro-5-nitrobenzoic acid with thiomorpholine and piperidine in the presence of a reducing agent. The nitro group is reduced to an amino group, and the resulting compound is then sulfonated to produce the final product. This synthesis method has been optimized to produce high yields of the compound with good purity.
Aplicaciones Científicas De Investigación
4-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]thiomorpholine has several potential applications in scientific research. It has been shown to inhibit the activity of certain enzymes, making it useful in the study of enzyme kinetics and drug discovery. Additionally, this compound has been found to have anticancer activity, making it a potential candidate for cancer research. It can also be used as a tool to study the role of certain proteins in various biological processes.
Propiedades
IUPAC Name |
(2-fluoro-5-piperidin-1-ylsulfonylphenyl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3S2/c17-15-5-4-13(24(21,22)19-6-2-1-3-7-19)12-14(15)16(20)18-8-10-23-11-9-18/h4-5,12H,1-3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVBKECRSCJOJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-5-piperidin-1-ylsulfonylphenyl)-thiomorpholin-4-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide](/img/structure/B5156033.png)

amino]-2-propanol trihydrochloride](/img/structure/B5156063.png)

![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5156079.png)
![N-(4-ethoxyphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5156084.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide](/img/structure/B5156094.png)
![3-[(4-amino-2-methylpyrimidin-1-ium-5-yl)methyl]-1,3-benzothiazol-3-ium dichloride](/img/structure/B5156103.png)
![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl(methyl)amine](/img/structure/B5156106.png)



